

Spectral Analysis of 1,3-Bis(4-fluorophenyl)urea: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(4-fluorophenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1,3-Bis(4-fluorophenyl)urea**, a molecule of interest in pharmaceutical and materials science research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Introduction

1,3-Bis(4-fluorophenyl)urea ($C_{13}H_{10}F_2N_2O$, Molar Mass: 248.23 g/mol) is a symmetrical diaryl urea. The presence of fluorophenyl groups and the central urea moiety gives rise to characteristic spectral signatures that are crucial for its identification and structural elucidation. This guide serves as a practical reference for researchers working with this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1,3-Bis(4-fluorophenyl)urea** based on the analysis of its chemical structure and known spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data for **1,3-Bis(4-fluorophenyl)urea** (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.7	Singlet	2H	N-H (Urea)
~7.4	Multiplet	4H	Ar-H (ortho to -NH)
~7.1	Multiplet	4H	Ar-H (meta to -NH)

Table 2: Predicted ^{13}C NMR Spectral Data for **1,3-Bis(4-fluorophenyl)urea** (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~153	C=O (Urea)
~158 (d, $^1\text{JCF} \approx 240$ Hz)	C-F
~136 (d, $^4\text{JCF} \approx 3$ Hz)	C-NH
~120 (d, $^2\text{JCF} \approx 22$ Hz)	C (ortho to -NH)
~115 (d, $^3\text{JCF} \approx 8$ Hz)	C (meta to -NH)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for **1,3-Bis(4-fluorophenyl)urea** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H Stretching
~1630	Strong	C=O Stretching (Amide I)
~1550	Strong	N-H Bending (Amide II)
~1500	Strong	C=C Stretching (Aromatic)
~1210	Strong	C-N Stretching
~830	Strong	C-H Bending (para-disubstituted aromatic)
~1150	Strong	C-F Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1,3-Bis(4-fluorophenyl)urea** (Electron Ionization - EI)

m/z	Predicted Fragment
248	[M] ⁺ (Molecular Ion)
137	[F-C ₆ H ₄ -N=C=O] ⁺
111	[F-C ₆ H ₄ -NH ₂] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1,3-Bis(4-fluorophenyl)urea**.

- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher) NMR Spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

FT-IR Spectroscopy (KBr Pellet Method)

- Weigh approximately 1-2 mg of **1,3-Bis(4-fluorophenyl)urea** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the mixture thoroughly in an agate mortar and pestle to a fine powder.

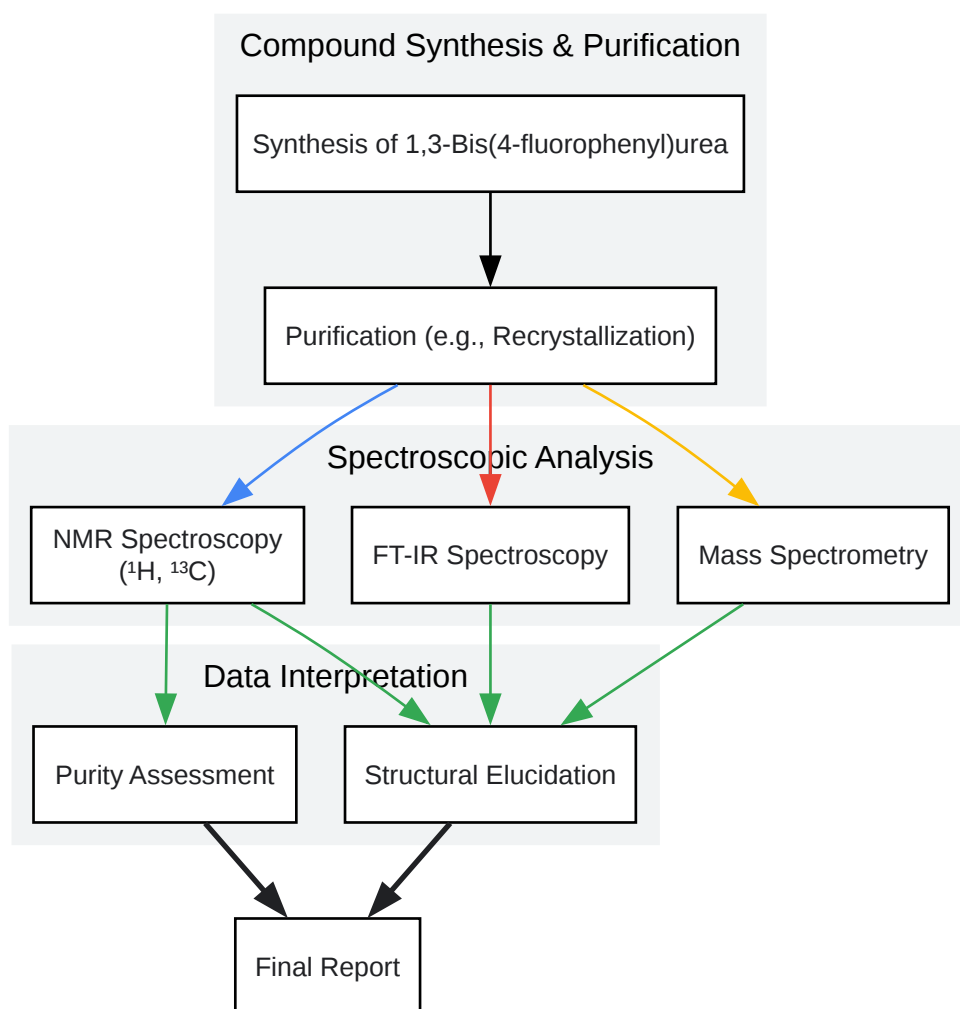
- Transfer a portion of the powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (Electron Ionization)

- Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- Ionize the gaseous molecules using a standard electron energy of 70 eV.
- Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).
- Record the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like **1,3-Bis(4-fluorophenyl)urea**.



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